molecular formula C20H22N2O2S B2865365 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide CAS No. 955640-87-6

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Cat. No. B2865365
CAS RN: 955640-87-6
M. Wt: 354.47
InChI Key: FLJMXOGFCBLBEE-UHFFFAOYSA-N
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Description

Thiophene-2-carbonyl is an organic compound with the formula SC4H3CO2H . It’s one of the two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid . Tetrahydroisoquinoline is a type of isoquinoline with the hydrogenation of the aromatic ring.


Synthesis Analysis

Thiophene-2-carbonyl can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene . The synthesis of tetrahydroisoquinoline derivatives typically involves the Pictet-Spengler reaction, although other methods exist .


Molecular Structure Analysis

Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Tetrahydroisoquinoline is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring .


Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions, including Ullmann coupling reactions . Tetrahydroisoquinolines can undergo a variety of reactions, including Pictet-Spengler cyclization, N-acylation, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the nature of its constituent atoms. For thiophene-2-carbonyl, it’s a white solid with a melting point of 125–127 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Facile Synthesis of Tetrahydroquinoline Derivatives : Elkholy and Morsy (2006) explored the synthesis of tetrahydroquinoline derivatives, which are structurally related to the compound , demonstrating the potential for creating diverse bioactive molecules through chemical transformations of basic structures Elkholy & Morsy, 2006.

  • Anomalous Reactions in Isoquinoline Synthesis : Ishikawa et al. (2000) reported on the anomalous substituent effects in the Bischler-Napieralski reaction, crucial for the synthesis of isoquinoline derivatives, potentially relevant for manipulating the compound of interest for specific research applications Ishikawa et al., 2000.

  • New Isoquinoline Carboxylic Acid Derivatives : Dyachenko and Vovk (2012) synthesized new isoquinoline carboxylic acid derivatives, highlighting the versatility of isoquinoline frameworks for the development of novel compounds with potential pharmacological applications Dyachenko & Vovk, 2012.

  • Iridium-catalyzed Cross-Coupling with Thiophenes : Tan, Ran, and You (2018) developed an iridium-catalyzed cross-coupling method for combining primary benzamides with thiophenes, a technique that could be adapted for functionalizing compounds like N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide to enhance its utility in material science or pharmaceutical research Tan, Ran, & You, 2018.

Safety and Hazards

Thiophene-2-carbonyl chloride, a related compound, is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-19(15-4-1-2-5-15)21-17-8-7-14-9-10-22(13-16(14)12-17)20(24)18-6-3-11-25-18/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJMXOGFCBLBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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